molecular formula C24H24N4O B2546081 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2380060-73-9

1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2546081
CAS No.: 2380060-73-9
M. Wt: 384.483
InChI Key: HKMONFFSEMFRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and indole derivatives, such as:

Properties

IUPAC Name

1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-26-13-17(19-6-2-4-8-21(19)26)12-23(29)27-14-18(15-27)28-22-9-5-3-7-20(22)25-24(28)16-10-11-16/h2-9,13,16,18H,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMONFFSEMFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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